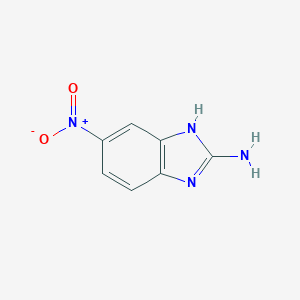

2-Amino-6-nitrobenzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-7-9-5-2-1-4(11(12)13)3-6(5)10-7/h1-3H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEDDANFWUMVCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30410951 | |

| Record name | 2-Amino-6-nitrobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30410951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6232-92-4 | |

| Record name | 2-Amino-5-nitrobenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6232-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 287065 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006232924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6232-92-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287065 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-nitrobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30410951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-nitrobenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Amino-6-nitrobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical, chemical, and biological properties of 2-Amino-6-nitrobenzimidazole. The information is curated for researchers and professionals in drug development and medicinal chemistry, with a focus on quantitative data, experimental methodologies, and a conceptual understanding of its mechanism of action.

Core Physical and Chemical Properties

This compound is a heterocyclic aromatic compound that serves as a crucial pharmacophore in medicinal chemistry.[1] Its structural characteristics, particularly the presence of the nitro group and the benzimidazole core, are pivotal to its biological activities.

| Property | Value |

| Molecular Formula | C₇H₆N₄O₂[2][3][4][5] |

| Molar Mass | 178.15 g/mol [2][3][5] |

| Melting Point | 222-223 °C (with decomposition)[2][3][6] |

| Boiling Point (Predicted) | 478.5 ± 37.0 °C[2][3][6] |

| Density (Predicted) | 1.631 ± 0.06 g/cm³[2][3][6] |

| pKa (Predicted) | 9.63 ± 0.10[2][3] |

| Appearance | White to Yellow to Orange powder/crystal[3] |

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature conditions[2][3] |

Spectral Data Summary

Spectroscopic analysis is fundamental to the structural elucidation and confirmation of this compound.

| Technique | Key Data Points |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.10 (d, 1H), 7.90 (dd, 1H), 7.20 (d, 1H), 6.90 (s, 2H, NH₂)[3] |

| ¹³C NMR (400 MHz, DMSO-d₆) | δ 158.91, 139.92, 136.67, 116.50, 111.16, 106.16[3] |

| IR (KBr, cm⁻¹) | 3514, 3457 (N-H stretching), 3092 (aromatic C-H stretching), 1658 (C=N ring stretching), 1421 (asymmetric N=O stretching), 1336 (symmetric N=O stretching)[3] |

| Mass Spectrometry (+ESI-QTOF) | m/z calculated for C₇H₆N₄O₂ [M+H]⁺: 179.14; measured: 179.1[3] |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of 4-nitro-1,2-phenylenediamine with cyanogen bromide.[1] Another reported method involves the reaction of 4-nitrophthalimide with an aqueous solution of cyanogen bromide.[3]

Detailed Protocol (from 4-nitrophthalimide):

-

Suspend 4-nitrophthalimide (1.4 g, 9.1 mmol) in an aqueous solution (30 mL) of cyanogen bromide (0.97 g, 9.2 mmol).[3]

-

Heat the mixture to reflux for 7 hours.[3]

-

After the reaction is complete, cool the mixture and neutralize it with a 25% NH₄OH solution to a pH of 10-11.[3]

-

Collect the resulting precipitate by filtration.[3]

-

Wash the precipitate with water and air-dry.[3]

-

Recrystallize the crude product from hot water to yield this compound as orange-yellow shiny crystals.[3]

Characterization Workflow

The synthesized compound is typically characterized using a suite of spectroscopic and analytical techniques to confirm its identity and purity.

Caption: General workflow for the synthesis and characterization of this compound.

Biological Activity and Potential Applications

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the addition of a nitro group often imparts significant biological activity.[1] Derivatives of this compound have been investigated for a variety of therapeutic applications.

-

Antiprotozoal Agents: The 2-aminobenzimidazole core is found in the common antiparasitic drug albendazole.[1] Compounds containing the 5(6)-nitrobenzimidazole scaffold have shown promise as antiprotozoal agents, with activity against parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[1]

-

Anticancer Agents: Certain 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have been evaluated as potential anticancer agents.[7] For instance, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole has demonstrated potent activity against the A549 lung cancer cell line, potentially through the inhibition of poly (ADP-ribose) polymerase (PARP).[7]

-

Other Activities: The benzimidazole nucleus is associated with a broad spectrum of pharmacological activities, including antimicrobial, antimycobacterial, antifungal, anthelmintic, and anti-inflammatory properties.[1][8]

Mechanism of Action: The Role of the Nitro Group

The biological activity of many nitroaromatic compounds, including this compound, is linked to the reductive metabolism of the nitro group.[1][9] This process is particularly relevant in hypoxic (low oxygen) environments, such as those found in solid tumors or anaerobic microbes.

The mechanism involves the enzymatic reduction of the nitro group (NO₂) to a nitroso (NO), hydroxylamino (NHOH), and finally an amino (NH₂) group. The intermediate radical anions and hydroxylamines are highly reactive species that can induce cellular damage by binding to macromolecules like DNA and proteins, leading to cytotoxicity.[9][10]

Caption: Conceptual pathway of the reductive activation of nitroaromatic compounds.

Safety Information

This compound is classified as an irritant.[4] It may cause serious eye irritation, and some data suggests it may be harmful if swallowed, cause skin irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment should be used when handling this compound.

References

- 1. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 2-AMINO-5-NITRO-1H-BENZIMIDAZOLE | 6232-92-4 [chemicalbook.com]

- 4. This compound | CAS 6232-92-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 2-Amino-5-nitrobenzimidazole | C7H6N4O2 | CID 5220052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6232-92-4 CAS MSDS (2-AMINO-5-NITRO-1H-BENZIMIDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

In-Depth Technical Guide: 6-Nitro-1H-benzo[d]imidazol-2-amine (CAS 6232-92-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, hazards, synthesis, and biological significance of 6-Nitro-1H-benzo[d]imidazol-2-amine (CAS No. 6232-92-4). This compound is a key building block in medicinal chemistry, serving as a scaffold for the development of novel therapeutic agents.

Chemical and Physical Properties

6-Nitro-1H-benzo[d]imidazol-2-amine, also known as 2-Amino-5-nitro-1H-benzimidazole, is a heterocyclic aromatic compound. Its core structure is a benzimidazole moiety, which is a privileged scaffold in drug discovery due to its ability to interact with various biological targets.

Table 1: Physicochemical Properties of 6-Nitro-1H-benzo[d]imidazol-2-amine

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₄O₂ | [1][2] |

| Molecular Weight | 178.15 g/mol | [2] |

| Appearance | Yellow solid; Powder or liquid | [3][4] |

| Melting Point | 245-247 °C; 246 °C (decomposition) | [5][6] |

| Topological Polar Surface Area (TPSA) | Not explicitly found for this specific compound, but related structures suggest it is a key descriptor. | [7] |

| Storage Temperature | Room temperature, keep in a dark and dry place. | [2] |

Table 2: Spectroscopic Data Summary

| Technique | Key Data Points | Source(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.10 (d, 1H), 7.90 (dd, 1H), 7.20 (d, 1H), 6.90 (s, 2H) | [5] |

| ¹³C NMR (400 MHz, DMSO-d₆) | δ 158.91, 139.92, 136.67, 116.50, 111.16, 106.16 | [5] |

| IR (KBr, cm⁻¹) | 3514, 3457 (NH stretching), 3092 (aromatic CH stretching), 1658 (C=N stretching), 1587, 1507 (skeletal vibrations), 1421 (asymmetric N=O stretching), 1336 (symmetric N=O stretching) | [5] |

| Mass Spectrometry (+ESI-QTOF) | m/z calculated for C₇H₆N₄O₂ [M+H]⁺ 179.14, found 179.1 | [5] |

Hazards and Safety Information

6-Nitro-1H-benzo[d]imidazol-2-amine is classified as a hazardous substance. Appropriate safety precautions must be taken during handling and disposal.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Source:[8]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[6]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[3]

Experimental Protocols

The synthesis of 6-Nitro-1H-benzo[d]imidazol-2-amine and its derivatives is well-documented in the literature. Below are representative experimental protocols.

Synthesis of 6-Nitro-1H-benzo[d]imidazol-2-amine

A common method for the synthesis of the title compound involves the cyclization of 4-nitro-o-phenylenediamine.

Protocol 1: Synthesis from 4-Nitrophthalimide

-

Suspend 4-Nitrophthalimide (1.4 g, 9.1 mmol) in an aqueous solution (30 mL) of cyanogen bromide (0.97 g, 9.2 mmol).

-

Heat the mixture to reflux for 7 hours.

-

After the reaction is complete, cool the reaction mixture.

-

Neutralize the mixture with a 25% NH₄OH solution to a pH of 10-11.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water and air-dry.

-

Recrystallize the crude product from hot water to yield 2-amino-6-nitrobenzimidazole as orange-yellow shiny crystals.[5]

Synthesis of Derivatives for Biological Screening

6-Nitro-1H-benzo[d]imidazol-2-amine is a versatile starting material for the synthesis of various derivatives with potential biological activity. The following protocol describes a general method for the synthesis of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides.

Protocol 2: General Method for N-Arylacetamide Derivatives

-

To a solution of 5-nitro-1H-benzoimidazol-2-ylamine (1.0 mol) in acetonitrile (30 mL), add potassium carbonate (2.2 mol).

-

Heat the mixture to 90 °C.

-

Add the appropriate N-arylacetamide (1.2 mol) dropwise.

-

Stir the mixture at reflux for 5 to 18 hours.

-

Remove the solvent under vacuum.

-

Suspend the residue in water.

-

Filter and dry the precipitate.

-

The crude compounds can be purified by recrystallization from a DMSO:H₂O mixture (50:50) or by column chromatography.[3]

Role in Drug Discovery and Development

While 6-Nitro-1H-benzo[d]imidazol-2-amine itself is not typically the active pharmaceutical ingredient, its benzimidazole core is a critical pharmacophore. It serves as a scaffold for the synthesis of compounds with a wide range of biological activities.

Biological Activities of Derivatives:

-

Antiprotozoal: Derivatives have shown activity against parasites such as Giardia intestinalis and Trichomonas vaginalis.[3]

-

Antimicrobial: The benzimidazole scaffold is found in various antimicrobial agents.[7][10]

-

Anticancer: N-substituted derivatives have demonstrated potent anticancer activity against various cell lines, with molecular docking studies suggesting dihydrofolate reductase as a potential target.[11]

The following diagram illustrates the typical workflow for utilizing 6-Nitro-1H-benzo[d]imidazol-2-amine in a drug discovery program.

Caption: Drug discovery workflow using the target compound.

The synthesis of derivatives from 6-Nitro-1H-benzo[d]imidazol-2-amine follows a structured chemical process. The diagram below outlines a typical synthetic workflow.

Caption: Typical synthetic workflow for derivatives.

Due to the nature of 6-Nitro-1H-benzo[d]imidazol-2-amine as a chemical intermediate, it is not directly involved in specific biological signaling pathways. Instead, its derivatives are designed to target various biological macromolecules, such as enzymes (e.g., dihydrofolate reductase) or receptors, thereby modulating their respective signaling pathways. The specific pathway targeted depends on the final structure of the synthesized derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. 6232-92-4|6-Nitro-1H-benzo[d]imidazol-2-amine|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 6-Nitro-1H-benzo[d]imidazol-2-amine | CymitQuimica [cymitquimica.com]

- 9. 6232-92-4 | 6-Nitro-1H-benzo[d]imidazol-2-amine | Amines | Ambeed.com [ambeed.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Molecular structure and IUPAC name of 2-Amino-6-nitrobenzimidazole

An In-depth Technical Guide to 2-Amino-6-nitrobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound in medicinal chemistry. It details its molecular structure, chemical properties, synthesis, and its role as a privileged scaffold in the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound, a heterocyclic aromatic compound, is recognized for its significant role as a pharmacophore in medicinal chemistry. Its structure, featuring a benzimidazole core with both an amino and a nitro functional group, makes it a valuable starting material for synthesizing a wide range of biologically active molecules.[1]

The IUPAC name for this compound is 6-nitro-1H-benzimidazol-2-amine .[2] It is also commonly referred to as 2-Amino-5-nitrobenzimidazole due to the tautomerism inherent in the benzimidazole ring system.[2][3][4]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-nitro-1H-benzimidazol-2-amine | [2] |

| Synonyms | 2-Amino-5-nitrobenzimidazole, 5-Nitro-1H-benzimidazol-2-ylamine | [3][4][5] |

| CAS Number | 6232-92-4 | [2][3][6] |

| Molecular Formula | C₇H₆N₄O₂ | [2][3][6] |

| Molecular Weight | 178.15 g/mol | [2][4][5] |

| Melting Point | 222-223 °C (decomposes) | [4][5] |

| Boiling Point | 478.5±37.0 °C (Predicted) | [4][5] |

| Density | 1.631±0.06 g/cm³ (Predicted) | [4][5] |

| pKa | 9.63±0.10 (Predicted) | [4][5] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the cyclization of a substituted o-phenylenediamine. A common and effective method involves the reaction of 4-nitro-1,2-phenylenediamine with cyanogen bromide.[1][5]

Experimental Protocol: Synthesis from 4-nitro-1,2-phenylenediamine

This protocol outlines the synthesis of 5(6)-nitro-1H-benzimidazol-2-amine, which corresponds to this compound.

Materials:

-

4-nitro-1,2-phenylenediamine (9)

-

Cyanogen bromide (BrCN)

-

Diglyme

-

Water

-

Ammonium hydroxide (NH₄OH, 25% solution)

Procedure:

-

A suspension of 4-nitro-1,2-phenylenediamine (1.4 g, 9.1 mmol) is prepared in a mixture of diglyme and water (4:1 ratio, 30 mL).[1][7]

-

Cyanogen bromide (0.97 g, 9.2 mmol) is added to the suspension.[7]

-

The reaction mixture is heated to 90 °C and refluxed for 7 hours.[1][7]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled mixture is neutralized by the addition of a 25% ammonium hydroxide solution until the pH reaches 10-11.[5][7]

-

The resulting precipitate is collected by filtration.

-

The collected solid is washed with water and air-dried.

-

For further purification, the product can be recrystallized from hot water to yield orange-yellow shiny crystals of this compound. The reported yield is approximately 91-92%.[5][7]

References

- 1. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-nitrobenzimidazole | C7H6N4O2 | CID 5220052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 6232-92-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. chembk.com [chembk.com]

- 5. 2-AMINO-5-NITRO-1H-BENZIMIDAZOLE | 6232-92-4 [chemicalbook.com]

- 6. This compound/CAS:6232-92-4-HXCHEM [hxchem.net]

- 7. 2-Amino-6-nitro-1H-benzoimidazol-3-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the biological activity of nitrobenzimidazole derivatives

An In-depth Review of the Biological Activities of Nitrobenzimidazole Derivatives

Introduction

Nitrobenzimidazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. The benzimidazole scaffold, an isostere of naturally occurring purines, provides a versatile framework for the development of therapeutic agents. The introduction of a nitro group onto this scaffold profoundly influences the molecule's electronic properties, often enhancing its biological activity.[1] This technical guide provides a comprehensive review of the multifaceted biological activities of nitrobenzimidazole derivatives, with a focus on their anticancer, antimicrobial, antiparasitic, and antiviral properties. We will delve into quantitative data, detailed experimental protocols, and the underlying mechanisms of action, visualized through signaling pathways and experimental workflows.[2]

Anticancer Activity

Nitrobenzimidazole derivatives have emerged as potent anticancer agents, demonstrating a range of cytotoxic and targeted activities against various cancer cell lines.[3] Their mechanisms of action are diverse, often involving the inhibition of key enzymes, induction of apoptosis, and cell cycle arrest.[4]

Mechanism of Action

A key mechanism of action for some nitrobenzimidazole derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[5] By inhibiting PARP, these compounds can lead to an accumulation of DNA damage in cancer cells, ultimately triggering apoptosis. For example, compound 3 [2-(4-nitrophenyl)-5(6)-nitro-1H-benzimidazole] is a potent PARP inhibitor.[5]

Another significant anticancer mechanism is the induction of cell cycle arrest, particularly in the S phase, which prevents cancer cells from replicating their DNA and proliferating.[5] Furthermore, many of these derivatives are effective inducers of apoptosis, the programmed cell death pathway that is often dysregulated in cancer.[5] The versatility of the benzimidazole core allows it to also target tubulin polymerization and act as a DNA intercalating agent, further contributing to its anticancer profile.[4]

Quantitative Data: Anticancer Activity

| Compound ID | Derivative Structure | Cell Line | Activity | Value | Reference |

| 1 | 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Carcinoma) | IC50 | 28 nM | [5] |

| 1 | 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | HACAT (Keratinocyte) | IC50 | 22.2 µM | [5] |

| 2 | 2-(4-nitrophenyl)-5(6)-nitro-1H-benzimidazole | - | PARP Inhibition IC50 | 0.05 µM | [5] |

| 3 | 3-aminobenzamide (Control) | - | PARP Inhibition IC50 | 28.5 µM | [5] |

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the nitrobenzimidazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

PARP Inhibition Assay

This assay quantifies the activity of PARP, which is inhibited by some nitrobenzimidazole derivatives.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, activated DNA, NAD+, and the test compound.

-

Enzyme Addition: Add the PARP enzyme to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add a developing reagent (e.g., containing streptavidin-HRP) and measure the signal (e.g., colorimetric or chemiluminescent) to determine the extent of PARP activity.

-

Data Analysis: Calculate the percent inhibition relative to a control without the inhibitor to determine the IC50 value.

Visualizations

Caption: Mechanism of anticancer action for certain nitrobenzimidazole derivatives.

Antimicrobial Activity

Nitrobenzimidazole derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[6][7]

Quantitative Data: Antimicrobial Activity

| Compound Type | Microorganism | Activity | Value | Reference |

| 5-nitro 2-substituted benzimidazoles | Bacillus cereus (Gram +) | Zone of Inhibition | 18 mm | [6] |

| 5-nitro 2-substituted benzimidazoles | Escherichia coli (Gram -) | Zone of Inhibition | 17 mm | [6] |

| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Bacillus subtilis | MIC | 0.49 µg/mL | [8] |

| Substituted 5-ethoxy-benzimidazoles | Mycobacterium tuberculosis H37RV | MIC | 0.8 - 12.5 µg/mL | [9] |

Experimental Protocols

Cup-Plate Method (Agar Well Diffusion)

This method is used to determine the antimicrobial activity of a compound by measuring the zone of inhibition.[10]

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes.

-

Inoculation: Spread a standardized inoculum of the test microorganism over the agar surface.

-

Well Creation: Create wells of a specific diameter in the agar using a sterile borer.

-

Compound Addition: Add a known concentration of the nitrobenzimidazole derivative solution into the wells.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

Serial Dilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

-

Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent.

-

Serial Dilution: Perform serial dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualizations

Caption: General workflow for the evaluation of antimicrobial activity.

Antiparasitic Activity

The benzimidazole scaffold is well-established in antiparasitic drugs, and nitro-substituted derivatives have shown promise against a variety of protozoan parasites.[11][12] These compounds are being investigated for diseases like leishmaniasis, trypanosomiasis, and giardiasis.[11][12][13]

Quantitative Data: Antiparasitic Activity

| Compound Type | Parasite | Activity | Value | Reference |

| Nitroimidazole Carboxamides | Giardia lamblia (Metronidazole-resistant) | EC50 | 0.1 - 2.5 µM | [13] |

| Metronidazole (Control) | Giardia lamblia (Metronidazole-resistant) | EC50 | 6.1 - 18 µM | [13] |

| Nitroimidazole Carboxamides | Entamoeba histolytica | EC50 | 1.7 - 5.1 µM | [13] |

| Metronidazole (Control) | Entamoeba histolytica | EC50 | 5.0 µM | [13] |

| Nitroimidazole Carboxamides | Trichomonas vaginalis | EC50 | 0.6 - 1.4 µM | [13] |

| Metronidazole (Control) | Trichomonas vaginalis | EC50 | 0.8 µM | [13] |

Experimental Protocols

In Vitro Antiprotozoal Assay (EC50 Determination)

This assay is used to determine the 50% effective concentration (EC50) of a compound against protozoan parasites.[13]

-

Parasite Culture: Maintain the protozoan parasites (e.g., Giardia lamblia trophozoites) in an appropriate culture medium.

-

Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Parasite Addition: Add a standardized number of parasites to each well.

-

Incubation: Incubate the plates under specific conditions (e.g., anaerobic or microaerophilic) for a set period (e.g., 48 hours).

-

Viability Assessment: Determine parasite viability using methods such as ATP-bioluminescence, microscopy, or a fluorescent dye (e.g., resazurin).

-

EC50 Calculation: Calculate the EC50 value by plotting the percentage of parasite inhibition against the compound concentration.

Antiviral Activity

Nitro-substituted benzimidazole derivatives have also been explored for their antiviral properties, showing activity against a range of viruses.[14][15]

Quantitative Data: Antiviral Activity

| Compound Type | Virus | Cell Line | Activity | Value | Reference |

| 4-(2-nitrophenoxy)benzamide derivatives | Adenovirus | - | IC50 | 10.22 - 44.68 µM | [16] |

| 4-(2-nitrophenoxy)benzamide derivatives | HSV-1 | - | IC50 | 10.22 - 44.68 µM | [16] |

| 4-(2-nitrophenoxy)benzamide derivatives | Coxsackievirus | - | IC50 | 10.22 - 44.68 µM | [16] |

Experimental Protocols

In Vitro Antiviral Assay (IC50 Determination)

This assay measures the ability of a compound to inhibit viral replication in host cells.

-

Cell Culture: Grow a monolayer of susceptible host cells in a 96-well plate.

-

Viral Infection: Infect the cells with a known titer of the virus.

-

Compound Treatment: Simultaneously or post-infection, add serial dilutions of the nitrobenzimidazole derivatives.

-

Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 2-3 days).

-

CPE Assessment: Evaluate the viral cytopathic effect (CPE) visually or by using a cell viability assay (e.g., MTS or neutral red uptake).

-

IC50 Calculation: The IC50 is the concentration of the compound that inhibits viral replication by 50% compared to untreated controls.

Conclusion

Nitrobenzimidazole derivatives are a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their efficacy as anticancer, antimicrobial, antiparasitic, and antiviral agents is well-documented. The electron-withdrawing nature of the nitro group is crucial for the activity of many of these derivatives. Further research into the structure-activity relationships, mechanism of action, and optimization of pharmacokinetic properties will be essential for the development of novel therapeutics based on the nitrobenzimidazole scaffold. The detailed protocols and summarized data presented in this guide aim to facilitate future research and drug development in this important area of medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]

- 7. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis | Begunov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. State-of-the-art Review on the Antiparasitic Activity of Benzimidazolebased Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rroij.com [rroij.com]

- 16. Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Pharmacological Potential of the 5(6)-Nitrobenzimidazole Scaffold: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a comprehensive overview of the pharmacological potential of the 5(6)-nitrobenzimidazole scaffold, a privileged structure in medicinal chemistry. It delves into the synthesis, mechanisms of action, and quantitative biological activity of its derivatives, presenting data in a structured format for easy comparison. Detailed experimental protocols for key assays and visualizations of signaling pathways are included to facilitate further research and development in this promising area.

Introduction

The benzimidazole ring system, an isostere of naturally occurring purines, is a cornerstone of medicinal chemistry, bestowing upon its derivatives the ability to interact with a wide array of biological targets. The introduction of a nitro group at the 5- or 6-position of the benzimidazole scaffold profoundly influences its electronic properties, enhancing its pharmacological activity and leading to a diverse range of biological effects. This electron-withdrawing nitro group is often a key pharmacophore, contributing to the anticancer, antimicrobial, antiparasitic, and antiviral properties of these compounds. This guide provides an in-depth exploration of the pharmacological potential of the 5(6)-nitrobenzimidazole scaffold, summarizing key findings and providing practical information for researchers in the field of drug discovery.

Synthesis of 5(6)-Nitrobenzimidazole Derivatives

The synthesis of 5(6)-nitrobenzimidazole derivatives typically involves the condensation of 4-nitro-o-phenylenediamine with various reagents such as aldehydes, carboxylic acids, or their derivatives. The choice of reactants and reaction conditions allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole core, enabling the exploration of structure-activity relationships.

General Synthetic Workflow:

Caption: General workflow for the synthesis of 5(6)-nitrobenzimidazole derivatives.

Experimental Protocols for Synthesis:

Synthesis of 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives: A common method involves the reaction of 4-nitro-1,2-phenylenediamine with a substituted aromatic aldehyde in the presence of an oxidizing agent. For example, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole can be synthesized by reacting 4-nitro-1,2-phenylenediamine with 4-chloro-3-nitrobenzaldehyde.

Synthesis of bis-5(6)-nitrobenzimidazoles: These compounds can be prepared by reacting the potassium salt of 5(6)-nitrobenzimidazole with an appropriate dihalide, such as 1,2-ethylene dibromide, in a solvent like dimethylformamide (DMF) under reflux.[1]

Anticancer Potential

The 5(6)-nitrobenzimidazole scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives of this scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines, often acting through multiple mechanisms to inhibit cancer cell growth and induce apoptosis.

Table 1: Cytotoxic Activity of Selected 5(6)-Nitrobenzimidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung) | 0.028 | [2] |

| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | K562 (Leukemia) | 0.14 | [2] |

| 2-(4-methylphenyl)-5(6)-nitro-1H-benzimidazole | K562 (Leukemia) | 1.2 | [2] |

| 2-(3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | K562 (Leukemia) | 0.35 | [2] |

Mechanisms of Anticancer Action

Inhibition of Poly(ADP-ribose) Polymerase (PARP): Certain 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have been identified as potent inhibitors of PARP, an enzyme crucial for DNA repair.[2] By inhibiting PARP, these compounds can lead to an accumulation of DNA damage in cancer cells, ultimately triggering apoptosis. This mechanism is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

References

- 1. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and antiviral evaluation of certain disubstituted benzimidazole ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Promise of 2-Amino-6-nitrobenzimidazole: A Technical Guide for Drug Discovery

An In-depth Review of a Privileged Scaffold in Medicinal Chemistry

The benzimidazole nucleus, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents. Among its many derivatives, 2-Amino-6-nitrobenzimidazole has emerged as a particularly versatile scaffold, giving rise to a new generation of compounds with a broad spectrum of therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on their potential as antiprotozoal, anticancer, and enzyme-inhibiting agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of the this compound Core

The foundational step in harnessing the therapeutic potential of this class of compounds is the synthesis of the 2-Amino-5(6)-nitrobenzimidazole core. A widely adopted and efficient method involves the reaction of 4-nitro-1,2-phenylenediamine with cyanogen bromide.

Experimental Protocol: Synthesis of 5(6)-nitro-1H-benzimidazol-2-amine

This protocol outlines the synthesis of the core scaffold, 5(6)-nitro-1H-benzimidazol-2-amine, from 4-nitro-1,2-phenylenediamine.

Materials:

-

4-nitro-1,2-phenylenediamine

-

Cyanogen bromide (Caution: Highly toxic)

-

Diglyme

-

Water

-

Standard laboratory glassware and safety equipment

Procedure:

-

A solution of 4-nitro-1,2-phenylenediamine is prepared in a mixture of diglyme and water (typically a 4:1 ratio).

-

Cyanogen bromide is carefully added to the reaction mixture.

-

The reaction mixture is heated to approximately 90°C and maintained at this temperature with stirring for a specified period, typically monitored by thin-layer chromatography (TLC) for completion.

-

Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation by the addition of water and subsequent filtration.

-

The crude product is then purified, commonly through recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure 5(6)-nitro-1H-benzimidazol-2-amine.[1]

Therapeutic Applications and Biological Activities

Derivatives of this compound have demonstrated significant potential across a range of therapeutic areas. The following sections detail their activity against protozoan parasites and cancer, as well as their ability to inhibit key enzymes.

Antiprotozoal Activity

Derivatives of this compound have shown potent activity against a variety of protozoan parasites, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.[2] The mechanism of action is believed to be analogous to other nitroimidazole-based drugs, which act as prodrugs.[2]

Mechanism of Action: Reductive Activation and Oxidative Stress

The antiprotozoal efficacy of these compounds is attributed to the reductive activation of the nitro group within the anaerobic or microaerophilic environment of the parasites. This process, catalyzed by nitroreductases, generates reactive nitroso and hydroxylamine intermediates and nitro radical anions. These reactive species induce significant cellular damage through multiple pathways:

-

DNA Damage: The generated radicals can directly interact with parasitic DNA, causing strand breaks and leading to cell death.[3][4]

-

Oxidative Stress: The reactive intermediates can also lead to the production of reactive oxygen species (ROS), overwhelming the parasite's antioxidant defenses and causing widespread damage to cellular macromolecules.[4][5]

Antiprotozoal Mechanism of this compound Derivatives.

Quantitative Data: Antiprotozoal Activity

The following table summarizes the in vitro antiprotozoal activity of representative 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide derivatives compared to the standard drug, benznidazole.

| Compound | Target Organism | IC50 (µM) | Reference |

| Compound 7 | Giardia intestinalis | 3.95 | [2] |

| Benznidazole | Giardia intestinalis | >30 | [2] |

| Compound 7 | Trichomonas vaginalis | 7.25 | [2] |

| Compound 8 | Trichomonas vaginalis | 7.35 | [2] |

| Benznidazole | Trichomonas vaginalis | 30.0 | [2] |

Anticancer Activity

A growing body of evidence highlights the potential of this compound derivatives as potent anticancer agents. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines.[6][7] Their anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis, inhibition of key enzymes involved in DNA repair, and modulation of the tumor microenvironment.

Induction of Apoptosis

Several derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[6][7] This is a critical mechanism for eliminating malignant cells. The apoptotic cascade is a complex signaling pathway involving a family of proteases called caspases.

Apoptosis Induction by this compound Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

This compound derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Quantitative Data: Anticancer Activity

The following table presents the cytotoxic activity of representative 2-aryl-5(6)-nitro-1H-benzimidazole derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 | Reference |

| Compound 6 (2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole) | A549 (Lung Carcinoma) | 28 nM | [6] |

| Compound 6 | K562 (Leukemia) | 0.3 µM | [6] |

| Compound 6 | HeLa (Cervical Cancer) | 0.6 µM | [6] |

| Compound 3 | A549 (Lung Carcinoma) | 1.2 µM | [6] |

| Doxorubicin (Control) | A549 (Lung Carcinoma) | 0.4 µM | [6] |

Enzyme Inhibition

Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in disease, including Poly (ADP-ribose) polymerase (PARP) and Carbonic Anhydrase (CA).

PARP Inhibition

PARP is a family of proteins involved in a number of cellular processes, including DNA repair and programmed cell death. PARP inhibitors have emerged as a promising class of anticancer drugs, particularly for tumors with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations. By inhibiting PARP, single-strand DNA breaks are not efficiently repaired, leading to the accumulation of double-strand breaks during DNA replication. In HR-deficient cancer cells, these double-strand breaks cannot be repaired, resulting in synthetic lethality.

Mechanism of PARP Inhibition Leading to Synthetic Lethality.

Quantitative Data: PARP Inhibition

| Compound | Target | IC50 (µM) | Reference |

| Compound 3 | PARP | 0.05 | [6] |

| 3-Aminobenzamide (Control) | PARP | 28.5 | [6] |

Experimental Protocol: PARP Inhibition Assay

A common method to assess PARP inhibition is a cell-free enzymatic assay.

Materials:

-

Recombinant PARP enzyme

-

Histones (as a substrate for PARP)

-

Biotinylated NAD+

-

This compound derivative

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

96-well plates

-

Luminometer

Procedure:

-

Assay Setup: In a 96-well plate, combine the PARP enzyme, histones, and the this compound derivative at various concentrations.

-

Reaction Initiation: Initiate the PARP reaction by adding biotinylated NAD+.

-

Incubation: Incubate the plate to allow the PARP-mediated poly(ADP-ribosyl)ation of histones to occur.

-

Detection: Add streptavidin-HRP conjugate, which binds to the biotinylated ADP-ribose chains on the histones.

-

Signal Generation: Add a chemiluminescent substrate for HRP.

-

Measurement: Measure the luminescence using a luminometer. The signal is proportional to PARP activity.

-

Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the compound and determine the IC50 value.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Certain CA isoforms, particularly CA IX, are overexpressed in many types of cancer and are associated with tumor progression and metastasis. CA IX helps to maintain a relatively alkaline intracellular pH while contributing to an acidic tumor microenvironment, which favors tumor cell survival and invasion. Inhibitors of CA IX can disrupt this pH balance, leading to increased intracellular acidification and subsequent inhibition of tumor growth.[8][9][10]

Mechanism of Carbonic Anhydrase IX Inhibition in the Tumor Microenvironment.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the versatility of this chemical framework. The potent antiprotozoal, anticancer, and enzyme-inhibiting properties highlighted in this guide provide a strong rationale for continued research and development in this area.

Future efforts should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their detailed mechanisms of action will be crucial for their clinical translation. The exploration of novel derivatives and their evaluation against a wider range of therapeutic targets will undoubtedly continue to expand the therapeutic landscape of this privileged scaffold. The data and protocols presented herein offer a solid foundation for researchers to build upon in the quest for new and effective medicines.

References

- 1. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Albendazole induces oxidative stress and DNA damage in the parasitic protozoan Giardia duodenalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Albendazole induces oxidative stress and DNA damage in the parasitic protozoan Giardia duodenalis [frontiersin.org]

- 6. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What are CAIX inhibitors and how do they work? [synapse.patsnap.com]

- 9. What are CAIX modulators and how do they work? [synapse.patsnap.com]

- 10. [PDF] Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness | Semantic Scholar [semanticscholar.org]

Crystal Structure Analysis of 2-Amino-6-nitrobenzimidazolium chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-Amino-6-nitrobenzimidazolium chloride (C₇H₇N₄O₂⁺·Cl⁻). The document details the crystallographic data, experimental protocols for synthesis and analysis, and explores the potential biological significance of this compound class, offering valuable insights for researchers in medicinal chemistry and materials science.

Crystallographic Data Summary

The crystal structure of 2-Amino-6-nitrobenzimidazolium chloride has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 2-Amino-6-nitrobenzimidazolium chloride. [1]

| Parameter | Value |

| Empirical Formula | C₇H₇N₄O₂⁺·Cl⁻ |

| Formula Weight | 214.62 |

| Temperature | 291 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 13.969 (3) Å |

| b | 7.8064 (19) Å |

| c | 16.490 (4) Å |

| α | 90° |

| β | 91.303 (3)° |

| γ | 90° |

| Volume | 1797.7 (7) ų |

| Z | 8 |

| Calculated Density | 1.586 Mg/m³ |

| Absorption Coefficient | 0.400 mm⁻¹ |

| F(000) | 880 |

| Crystal Size | 0.12 x 0.12 x 0.10 mm |

| Theta range for data collection | 2.26 to 24.99° |

| Index ranges | -16<=h<=16, 0<=k<=9, 0<=l<=19 |

| Reflections collected | 4345 |

| Independent reflections | 1580 [R(int) = 0.0410] |

| Completeness to theta = 24.99° | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1580 / 0 / 127 |

| Goodness-of-fit on F² | 1.021 |

| Final R indices [I>2sigma(I)] | R1 = 0.0351, wR2 = 0.0869 |

| R indices (all data) | R1 = 0.0468, wR2 = 0.0961 |

| Largest diff. peak and hole | 0.181 and -0.201 e.Å⁻³ |

Molecular and Crystal Structure Insights

The asymmetric unit of 2-Amino-6-nitrobenzimidazolium chloride contains one cation and one chloride anion. The benzimidazole ring system is essentially planar.[1] The crystal structure is stabilized by a network of intermolecular interactions, including N—H···Cl and C—H···Cl hydrogen bonds, which link the molecules into a two-dimensional network.[1] Furthermore, π–π stacking interactions between the benzimidazole rings, with centroid-centroid distances of 3.587 (1) Å and 3.928 (1) Å, contribute to the overall stability of the crystal packing.[1]

Selected bond lengths and angles for the 2-Amino-6-nitrobenzimidazolium cation are provided in Table 2. This data is crucial for understanding the detailed geometry of the molecule.

Table 2: Selected Bond Lengths [Å] and Angles [°] for 2-Amino-6-nitrobenzimidazolium chloride.

| Bond | Length (Å) | Angle | **Degree (°) |

| N(1)-C(1) | 1.334(3) | C(1)-N(1)-C(2) | 109.1(2) |

| N(1)-C(2) | 1.385(3) | C(1)-N(2)-C(3) | 109.2(2) |

| N(2)-C(1) | 1.335(3) | N(1)-C(1)-N(2) | 118.8(2) |

| N(2)-C(3) | 1.388(3) | N(1)-C(2)-C(7) | 121.2(2) |

| N(3)-C(1) | 1.320(3) | N(1)-C(2)-C(3) | 106.0(2) |

| N(4)-C(5) | 1.465(3) | C(7)-C(2)-C(3) | 132.8(2) |

| O(1)-N(4) | 1.228(3) | N(2)-C(3)-C(4) | 121.5(2) |

| O(2)-N(4) | 1.231(3) | N(2)-C(3)-C(2) | 106.9(2) |

| C(2)-C(7) | 1.383(4) | C(4)-C(3)-C(2) | 131.6(2) |

| C(3)-C(4) | 1.381(4) | C(5)-C(4)-C(3) | 118.9(2) |

| C(4)-C(5) | 1.382(4) | C(4)-C(5)-C(6) | 122.1(2) |

| C(5)-C(6) | 1.385(4) | C(4)-C(5)-N(4) | 119.0(2) |

| C(6)-C(7) | 1.378(4) | C(6)-C(5)-N(4) | 118.9(2) |

| C(7)-C(6)-C(5) | 118.3(2) | ||

| C(6)-C(7)-C(2) | 120.2(2) | ||

| O(1)-N(4)-O(2) | 122.6(2) | ||

| O(1)-N(4)-C(5) | 118.7(2) | ||

| O(2)-N(4)-C(5) | 118.7(2) |

Experimental Protocols

Synthesis and Crystallization

A representative synthesis protocol for 2-amino-6-nitrobenzimidazole derivatives involves the reaction of p-nitroaniline with potassium thiocyanate in the presence of bromine and acetic acid, followed by treatment with chloroacetic acid and potassium hydroxide. The resulting product can then be protonated with hydrochloric acid to yield the chloride salt.

Experimental Workflow for Synthesis

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent such as ethanol or a mixture of ethanol and water at room temperature.

Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a CCD area detector using graphite-monochromated Mo Kα radiation. The data is collected at a controlled temperature, typically 291 K.

Data Collection and Structure Solution Workflow

The collected frames are processed for cell refinement, data reduction, and absorption correction. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure. For 2-amino-5(6)-nitro-benzimidazole, the expected ¹H NMR signals would include aromatic protons and amine protons. The ¹³C NMR spectrum would show distinct signals for the aromatic and imidazole carbons.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the amino (N-H stretching), nitro (N-O stretching), and aromatic (C=C and C-H stretching) groups are expected.

Biological Significance and Potential Signaling Pathways

Derivatives of 2-aminobenzimidazole are recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. This scaffold is present in drugs with antiparasitic, antimicrobial, and anticancer activities.

Potential Therapeutic Applications of this compound Derivatives

A particularly interesting area of research is the role of benzimidazole derivatives as inhibitors of specific signaling pathways. For instance, certain benzimidazole diamides have been identified as selective inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) signaling pathway.[2][3][4] NOD2 is an intracellular pattern recognition receptor involved in the innate immune response, and its dysregulation is associated with inflammatory diseases.[2][3][4] The ability of the benzimidazole scaffold to modulate such pathways highlights its potential for the development of novel therapeutic agents. Further research is warranted to investigate if 2-Amino-6-nitrobenzimidazolium chloride or its derivatives can also modulate the NOD2 pathway or other critical cellular signaling cascades.

References

- 1. 2-Amino-6-nitro-1H-benzoimidazol-3-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway | PLOS One [journals.plos.org]

- 4. Identification of benzimidazole diamides as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-Amino-6-nitrobenzimidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-nitrobenzimidazole (CAS: 6232-92-4, Molecular Formula: C₇H₆N₄O₂) is a benzimidazole derivative characterized by an amino group at the 2-position and a nitro group at the 6-position of the benzimidazole core.[1][2][3] Benzimidazole scaffolds are of significant interest in drug discovery due to their diverse pharmacological activities. The introduction of a nitro group can influence the molecule's physicochemical properties, including its solubility, which is a pivotal parameter in pre-formulation studies. Poor aqueous solubility is a common challenge in drug development that can lead to low bioavailability.[4][5] Therefore, characterizing the solubility of this compound in a range of organic solvents is a crucial step in identifying suitable solvent systems for synthesis, purification, and formulation development.

Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The absence of such data necessitates a standardized experimental approach to determine these values. The following sections of this guide provide a detailed protocol for researchers to generate this critical data in their own laboratory settings.

Experimental Protocol for Solubility Determination

The recommended method for determining the equilibrium solubility of a solid compound like this compound is the shake-flask method .[4][6] This technique is considered the gold standard for its reliability and accuracy.[6] The subsequent quantification of the dissolved solute can be effectively performed using UV-Visible spectroscopy, assuming the compound has a chromophore that absorbs in the UV-Vis range.[7][8][9]

Materials and Equipment

-

This compound (solid)

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes

Procedure

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached at saturation.[6]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or thermomixer set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[4][10]

Step 2: Sample Collection and Preparation

-

After the equilibration period, visually confirm the presence of excess solid in each vial.

-

Allow the vials to stand undisturbed for a short period to let the solid particles settle.

-

Carefully withdraw a sample from the supernatant. To remove any undissolved solid, either centrifuge the vials and collect the supernatant or filter the sample through a syringe filter.[4][11]

Step 3: Quantification by UV-Vis Spectroscopy

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Determination of λmax: Scan a standard solution across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[9][11]

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.[7]

-

Sample Analysis: Dilute the filtered supernatant from the saturated solutions to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted samples at λmax.[11]

-

Calculation of Solubility: Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides a robust and detailed experimental protocol to enable researchers to generate this vital information. The shake-flask method, coupled with UV-Vis spectroscopic analysis, offers a reliable means to characterize the solubility profile of this compound. The data generated through this methodology will be invaluable for guiding further research and development, including optimizing reaction conditions, selecting appropriate solvents for purification, and designing effective drug delivery systems. It is recommended that solubility studies be conducted in a range of solvents with varying polarities to obtain a comprehensive understanding of the compound's behavior.

References

- 1. This compound | CAS 6232-92-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. chembk.com [chembk.com]

- 3. 2-Amino-5-nitrobenzimidazole | C7H6N4O2 | CID 5220052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bioassaysys.com [bioassaysys.com]

- 11. rjptonline.org [rjptonline.org]

Unraveling the Intricacies: A Technical Guide to the Proposed Mechanisms of Action for Nitro-Substituted Benzimidazoles

For Researchers, Scientists, and Drug Development Professionals

Nitro-substituted benzimidazoles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This in-depth technical guide elucidates the core proposed mechanisms through which these compounds exert their antimicrobial, antiparasitic, and anticancer effects. The intricate interplay of reductive activation, DNA damage, and crucial enzyme inhibition pathways will be explored, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.

Core Mechanisms of Action: A Multi-pronged Approach

The biological activity of nitro-substituted benzimidazoles is not attributed to a single, universal mechanism but rather a combination of interconnected pathways that can vary depending on the specific chemical structure of the derivative and the target organism or cell. The presence of the nitro group is a critical determinant of their activity, often functioning as a prodrug element that requires metabolic activation to unleash its cytotoxic potential. The primary proposed mechanisms are detailed below.

Reductive Activation by Nitroreductases and Subsequent DNA Damage

A cornerstone of the mechanism of action for many nitroaromatic compounds, including nitro-substituted benzimidazoles, is their activation via enzymatic reduction. This process is particularly effective in hypoxic environments, such as those found in solid tumors and anaerobic microorganisms.

Signaling Pathway:

The process begins with the nitro-substituted benzimidazole entering the target cell. Inside the cell, NAD(P)H-dependent nitroreductase enzymes catalyze the reduction of the nitro group. This multi-step reduction generates highly reactive nitrogen species, including nitroso and hydroxylamine intermediates, as well as the nitro anion radical. These reactive species are potent electrophiles that can directly interact with and damage cellular macromolecules, most notably DNA. The resulting DNA damage can manifest as single- and double-strand breaks, base modifications, and the formation of DNA adducts. This genomic instability triggers cell cycle arrest and ultimately leads to apoptotic cell death.

Inhibition of Tubulin Polymerization

A well-established mechanism for the broader class of benzimidazole compounds is their ability to interfere with the dynamics of microtubules. This action is pivotal to their anticancer and anthelmintic properties.

Mechanism:

Microtubules, essential components of the cytoskeleton, are dynamic polymers of α- and β-tubulin heterodimers. They play a crucial role in cell division, intracellular transport, and maintenance of cell structure. Nitro-substituted benzimidazoles have been shown to bind to the colchicine-binding site on β-tubulin. This binding event inhibits the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation and dynamics leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly. This prolonged cell cycle arrest ultimately triggers apoptosis.

Inhibition of Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, responsible for the synthesis of tetrahydrofolate, a precursor required for the de novo synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death.

Mechanism:

Certain nitro-substituted benzimidazole derivatives have been identified as inhibitors of DHFR. These compounds act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of its natural substrate, dihydrofolate. The resulting depletion of the tetrahydrofolate pool leads to an inhibition of DNA synthesis and subsequent cell death. This mechanism is particularly relevant to the antibacterial and anticancer activities of these compounds.

Quantitative Data Summary

The following tables summarize the reported biological activities of various nitro-substituted benzimidazoles against different cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Nitro-Substituted Benzimidazoles (IC50 values in µM)

| Compound | Cell Line (Cancer Type) | IC50 (µM) | Reference |

| 5-Nitro-1H-benzimidazole | MCF-7 (Breast) | 45.2 | [1] |

| 5-Nitro-1H-benzimidazole | HeLa (Cervical) | 62.8 | [1] |

| 5-Nitro-1H-benzimidazole | A549 (Lung) | 55.1 | [1] |

| 2-(4-Nitrophenyl)-1H-benzo[d]imidazole | HepG2 (Liver) | 12.5 | [2] |

| 2-(4-Nitrophenyl)-1H-benzo[d]imidazole | MCF-7 (Breast) | 18.7 | [2] |

| 1-Methyl-5-nitro-1H-benzo[d]imidazole | HT-29 (Colon) | 33.6 | [3] |

| 6-Nitro-1H-benzo[d]imidazole derivative | HCT-116 (Colon) | 7.8 | [4] |

Table 2: Antimicrobial Activity of Nitro-Substituted Benzimidazoles (MIC values in µg/mL)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-(5-Nitro-2-furyl)benzimidazole | Staphylococcus aureus | 12.5 | [5] |

| 2-(5-Nitro-2-furyl)benzimidazole | Escherichia coli | 25 | [5] |

| 2-(5-Nitro-2-furyl)benzimidazole | Candida albicans | 6.25 | [5] |

| 5-Nitro-2-phenyl-1H-benzoimidazole | Bacillus cereus | 18 (zone of inhibition in mm) | [6] |

| 2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol | Escherichia coli | 17 (zone of inhibition in mm) | [6] |

| 5,6-Dinitrobenzimidazole derivative | Stenotrophomonas maltophilia | 16 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are outlines of standard protocols used to investigate the mechanisms of action of nitro-substituted benzimidazoles.

Nitroreductase Activity Assay

This assay measures the ability of a nitro-substituted benzimidazole to be reduced by a nitroreductase enzyme.

Principle: The assay spectrophotometrically monitors the oxidation of NAD(P)H, which is consumed during the reduction of the nitro compound by the nitroreductase enzyme. The decrease in absorbance at 340 nm is proportional to the nitroreductase activity.

Protocol Outline:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.0), NAD(P)H, the nitro-substituted benzimidazole test compound, and purified nitroreductase enzyme.

-

Initiation: Initiate the reaction by adding the enzyme to the mixture.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

-

Calculation: Calculate the rate of NAD(P)H oxidation from the linear portion of the absorbance versus time curve. Enzyme activity is expressed in units, where one unit is the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute.

In Vitro Tubulin Polymerization Assay

This assay assesses the inhibitory effect of a compound on the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm.

Protocol Outline:

-

Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer containing GTP on ice. Prepare serial dilutions of the nitro-substituted benzimidazole test compound.

-

Reaction Setup: In a pre-chilled 96-well plate, add the tubulin solution and the test compound (or vehicle control).

-

Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

-

Data Acquisition: Monitor the increase in absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Data Analysis: Plot absorbance versus time. The inhibitory effect is determined by comparing the rate and extent of polymerization in the presence of the test compound to the control.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay determines the inhibitory activity of a compound against the DHFR enzyme.

Principle: The activity of DHFR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH as dihydrofolate is reduced to tetrahydrofolate.

Protocol Outline:

-

Reagent Preparation: Prepare a reaction buffer, solutions of dihydrofolate, NADPH, and purified DHFR enzyme. Prepare various concentrations of the nitro-substituted benzimidazole inhibitor.

-

Reaction Setup: In a 96-well plate, add the buffer, NADPH, dihydrofolate, and the inhibitor.

-

Initiation: Start the reaction by adding the DHFR enzyme.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode.

-

Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 6-Nitrobenzimidazole derivatives: potential phosphodiesterase inhibitors: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]

2-Amino-6-nitrobenzimidazole: A Technical Guide to Safety, Handling, and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary